REACTION_CXSMILES
|
[BH4-].[Na+].C(O)(=O)C.[H][H].Cl.[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([C:20]([NH2:22])=[O:21])[CH:19]=1)[NH:16][CH:15]=[C:14]2[C:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH:28]=1.Cl.[OH-].[Na+]>C1COCC1.O>[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([C:20]([NH2:22])=[O:21])[CH:19]=1)[NH:16][CH:15]=[C:14]2[CH:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1 |f:0.1,4.5,7.8|
|
Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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[BH4-].[Na+]
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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Quantity
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0 (± 1) mol
|
Type
|
solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Name
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.BrC=1C=C2C(=CNC2=C(C1)C(=O)N)C=1CCNCC1
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Name
|
Intermediate 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
12.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
with stirring at 10-15° C. under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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Once the addition
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Type
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ADDITION
|
Details
|
was then added as a solid
|
Type
|
TEMPERATURE
|
Details
|
The batch was then cooled to 0-4° C
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred at 0-4° C. for 2 hrs
|
Duration
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2 h
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Type
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TEMPERATURE
|
Details
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warmed to 20-25° C.
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Type
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STIRRING
|
Details
|
stirred for a further 2 hrs
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
before recooling to 0-4° C
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Type
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STIRRING
|
Details
|
The resultant acidic solution was then stirred for at least 1 hr
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature at 0-15° C. throughout1
|
Type
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CUSTOM
|
Details
|
separated
|
Type
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EXTRACTION
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Details
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The aqueous was back-extracted with ethyl acetate (4 vols)
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Type
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WASH
|
Details
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The combined organics are washed with saturated brine (2×2 vols)
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Type
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CONCENTRATION
|
Details
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before being concentrated in vacuo to ca 4 vols2
|
Type
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ADDITION
|
Details
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Ethyl acetate (8 vols) was added
|
Type
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TEMPERATURE
|
Details
|
The resultant slurry was cooled to 0-5° C.
|
Type
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STIRRING
|
Details
|
stirred for at least 30 mins
|
Type
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FILTRATION
|
Details
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Solids are then collected by vacuum filtration
|
Type
|
WASH
|
Details
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washed with ethyl acetate (2×1 vol)
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Type
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CUSTOM
|
Details
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Dried in vacuo at 40-45° C. to constant weight
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Name
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Type
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|
Smiles
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BrC=1C=C2C(=CNC2=C(C1)C(=O)N)C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |